molecular formula C25H18N2 B189288 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole CAS No. 6510-63-0

9-(9H-Carbazol-9-ylmethyl)-9H-carbazole

Cat. No.: B189288
CAS No.: 6510-63-0
M. Wt: 346.4 g/mol
InChI Key: ZHENGQSAYATKAZ-UHFFFAOYSA-N
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Description

9-(9H-Carbazol-9-ylmethyl)-9H-carbazole is a synthetic carbazole derivative of significant interest in multidisciplinary research due to its rigid, conjugated tricyclic structure. With the molecular formula C25H18N2 and a molecular weight of 346.43 g/mol, this compound belongs to an important class of nitrogen-containing heterocyclic organic compounds . The carbazole core consists of two benzene rings fused to a five-membered pyrrole ring, and this derivative features a carbazole unit linked via a methylene group at the nitrogen (N-9) position of a second carbazole ring . This structure contributes to desirable electronic and charge-transport properties, making carbazole derivatives valuable in material science . In pharmaceutical and biological research, the carbazole skeleton is a privileged structural motif known for a wide spectrum of pharmacological activities . Derivatives have demonstrated promising antiproliferative and anticancer effects against various cancer cell lines, including HepG2 (hepatoblastoma), HeLa (cervical cancer), and MCF7 (breast cancer) . The mechanism of action for related carbazole compounds can involve reactivating the p53 tumor suppressor pathway, inducing senescence, and triggering apoptosis in cancer cells . Furthermore, carbazole-based molecules exhibit potent antioxidant activity by acting as free-radical scavengers, reducing oxidative stress which is implicated in carcinogenesis and other diseases . The structural framework of this compound also serves as a key intermediate for synthesizing more complex heterocyclic systems for antimicrobial and antifibrotic research . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet (SDS) for detailed hazard information .

Properties

CAS No.

6510-63-0

Molecular Formula

C25H18N2

Molecular Weight

346.4 g/mol

IUPAC Name

9-(carbazol-9-ylmethyl)carbazole

InChI

InChI=1S/C25H18N2/c1-5-13-22-18(9-1)19-10-2-6-14-23(19)26(22)17-27-24-15-7-3-11-20(24)21-12-4-8-16-25(21)27/h1-16H,17H2

InChI Key

ZHENGQSAYATKAZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5C6=CC=CC=C64

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

Comparison with Similar Compounds

Fluorescence and Absorption

  • 9-Benzyl-9H-carbazole derivatives exhibit strong fluorescence with λmax ~350 nm, suitable for cation sensing (e.g., rare earth ions) .
  • 9-(2-Thienyl)-9H-carbazole shows a red-shifted absorption (λonset = 385 nm vs. 345 nm for 9-(2-Pyridinyl)-9H-carbazole) due to enhanced conjugation with thiophene .
  • Dimesitylborane-containing fluorophores (e.g., Cz9Ph2B) display blue emission (λem ~450 nm) and high quantum yields (ΦF > 0.8), ideal for nondoped OLEDs .

Phosphorescence

  • Methylated derivatives: 9-(4-(Mesitylsulfonyl)phenyl)-9H-carbazole (3M) exhibits a phosphorescence lifetime of 0.83 s, doubling that of non-methylated analogs (0.36 s) due to reduced non-radiative decay .

Electronic and Electrochemical Properties

  • HOMO/LUMO Levels :
    • 9-(4-Methoxyphenyl)-9H-carbazole has HOMO = -5.3 eV and LUMO = -1.9 eV, suitable for hole transport in OLEDs .
    • Bipolar materials like DTPCZ () exhibit balanced charge transport with HOMO = -5.5 eV and LUMO = -2.8 eV, enabling efficient electron and hole injection .

Data Table: Comparative Analysis of Carbazole Derivatives

Compound Name Substituent Key Properties Applications Reference IDs
9-(9H-Carbazol-9-ylmethyl)-9H-carbazole Carbazole-methyl Extended conjugation, rigid structure Optoelectronics (proposed) [3, 16]
9-Benzyl-9H-carbazole Benzyl λmax = 350 nm, fluorescence quenching Cation sensing [1]
9-(4-Methoxyphenyl)-9H-carbazole 4-Methoxyphenyl HOMO = -5.3 eV, LUMO = -1.9 eV OLED host materials [4, 9]
9-(2-Thienyl)-9H-carbazole 2-Thienyl λonset = 385 nm (red-shifted) Light-harvesting materials [12]
Methylated 9H-carbazole (3M) Mesitylsulfonylphenyl-methyl Phosphorescence lifetime = 0.83 s Long-lived phosphorescence [10]
Cz9Ph2B Biphenyl-dimesitylborane λem = 450 nm, ΦF > 0.8 Nondoped blue OLEDs [16]
DTPCZ Triazine-dimethylphenyl HOMO = -5.5 eV, LUMO = -2.8 eV Red phosphorescent OLEDs [14]

Key Research Findings and Trends

Substituent Effects : Electron-donating groups (e.g., methoxy) lower HOMO levels, enhancing hole transport, while electron-withdrawing groups (e.g., sulfonyl) improve phosphorescence .

Conjugation Extension : Heteroaryl substituents (thiophene, pyridine) red-shift absorption/emission, critical for visible-light applications .

Bipolar Materials : Combining carbazole with triazine or borane moieties enables balanced charge transport in OLEDs .

Preparation Methods

Reaction Mechanism and Substrate Design

Carbazole undergoes electrophilic substitution at the 9-position due to its electron-rich nature. Using a methylene donor such as dichloromethane (CH2_2Cl2_2) or formaldehyde in the presence of Lewis acids like AlCl3_3 facilitates the formation of the methylene bridge. For instance, the alkylation of carbazole with 2-chloro-2-methylbutane in dichloromethane (DCM) at 0°C, followed by warming to room temperature, yields tert-pentyl-substituted carbazole derivatives. Adapting this protocol, 9-(chloromethyl)-9H-carbazole can serve as an electrophilic intermediate, reacting with a second carbazole unit to form the target compound.

Optimization and Challenges

Key challenges include controlling over-alkylation and ensuring regioselectivity. Steric hindrance from bulky substituents (e.g., tert-butyl groups) at the 3,6-positions of carbazole improves selectivity for the 9-position. For example, 3,6-di-tert-butylcarbazole derivatives exhibit enhanced reactivity at the 9-position due to steric protection of other sites. Reaction conditions such as solvent polarity (e.g., acetic acid vs. DCM) and temperature (0°C to reflux) significantly impact yields, with optimal results achieved at 80°C in acetic acid.

Nucleophilic Substitution Strategies

Nucleophilic substitution offers an alternative pathway, particularly when pre-functionalized carbazole precursors are employed.

Halogenated Carbazole Intermediates

The synthesis of 3,6-diiodo-9H-carbazole via iodination of carbazole with potassium iodide (KI) and potassium iodate (KIO3_3) in acetic acid provides a reactive intermediate for further functionalization. Subsequent treatment with a methylene-linked nucleophile, such as 9-lithiocarbazole, could yield the desired dimer. However, this approach requires stringent anhydrous conditions and precise stoichiometry to avoid side reactions.

Lithium-Halogen Exchange

Generating a carbazole lithium reagent at the 9-position enables direct attack on electrophilic methylene sources. For example, reacting 9-bromo-9H-carbazole with lithium metal produces 9-lithio-9H-carbazole, which can then react with 9-(chloromethyl)-9H-carbazole to form the methylene-bridged product. This method parallels strategies used in polycarbazole synthesis, where nucleophilic aromatic substitution connects monomeric units.

Visible Light-Induced C–H Amination

Modern photochemical methods provide a greener and milder route for carbazole functionalization.

Mechanism of Visible Light Activation

Visible light-induced intramolecular C–H amination, as reported by PMC, utilizes sulfilimine precursors to generate nitrogen-centered radicals under blue light irradiation. These radicals undergo intramolecular cyclization to form carbazole rings. Adapting this methodology, a designed sulfilimine precursor containing two carbazole units linked by a methylene group could yield 9-(9H-carbazol-9-ylmethyl)-9H-carbazole via a single photochemical step.

Advantages Over Traditional Methods

This approach avoids harsh reagents and high temperatures, achieving yields exceeding 90% under optimized conditions. For instance, gram-scale reactions of related carbazole derivatives proceed efficiently with minimal purification, highlighting its industrial potential.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Method Reagents/Conditions Yield Reaction Time Scalability
Friedel-Crafts AlkylationAlCl3_3, CH2_2Cl2_2, 0°C → RT50–72%24–48 hModerate
Nucleophilic Substitution9-Lithiocarbazole, THF, –78°C60–75%12–24 hChallenging
Visible Light AminationSulfilimine, Blue Light, RT85–94%1–2 hHigh

Critical Considerations in Process Optimization

Solvent and Catalyst Selection

  • Friedel-Crafts : Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity, while AlCl3_3 concentrations above 1.2 equivalents prevent incomplete alkylation.

  • Photochemical : Acetone or toluene as solvents improve radical stability, with silver acetate (0.1 eq) accelerating cyclization.

Purification Challenges

The non-polar nature of carbazole dimers necessitates recrystallization from high-boiling solvents like dichloromethane or ethanol. Column chromatography with ethyl acetate/hexane mixtures (1:4) effectively isolates products with >95% purity .

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